

An In-depth Technical Guide to IR-825: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: IR-825

Cat. No.: B8194941

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye and photosensitizer, **IR-825**. It covers its core properties, applications in photothermal therapy, and detailed experimental protocols for its use in a research setting.

Core Properties of IR-825

IR-825 is a versatile polymethine dye that exhibits strong absorbance in the near-infrared spectrum, making it an ideal candidate for various biomedical applications, particularly in photothermal therapy and bioimaging. Its chemical structure allows for functionalization, enabling its conjugation to other molecules and incorporation into nanoparticle systems.

Data Presentation: Quantitative Properties of **IR-825**

Property	Value	Source(s)
CAS Number	1558079-49-4	[1] [2] [3]
Molecular Weight	824.42 g/mol or 824.44 g/mol	[1] [2]
904.34 g/mol (as a bromide salt)	[3]	
Appearance	Solid powder	
Solubility	Soluble in DMSO	
Functional Groups	Contains a carboxyl group available for conjugation	[1]

Note on Molecular Weight: The discrepancy in molecular weight arises from the salt form of the compound. The higher value corresponds to the bromide salt of **IR-825**.

Applications in Photothermal Therapy

IR-825 is extensively utilized as a photothermal agent. When irradiated with NIR light, typically around 808 nm, it efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells. Its utility is often enhanced by encapsulating it within nanoparticles, which can improve its stability, bioavailability, and tumor-targeting capabilities.

Experimental Protocols

The following are detailed methodologies for key experiments involving **IR-825**, derived from common practices in the field.

1. Formulation of **IR-825** Loaded Nanoparticles

This protocol describes a general method for encapsulating **IR-825** into polymeric nanoparticles, a common strategy to enhance its delivery and efficacy for in vivo applications.

Materials:

- **IR-825** dye

- Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer
- Dimethyl sulfoxide (DMSO)
- Acetonitrile
- Polyvinyl alcohol (PVA) or another suitable surfactant
- Deionized water
- Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

- Organic Phase Preparation: Dissolve a specific amount of **IR-825** and PLGA in a mixture of DMSO and acetonitrile.
- Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
- Nano-precipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.
- Solvent Evaporation: Allow the organic solvent to evaporate overnight under gentle stirring.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
- Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated dye.
- Purification: Further purify the nanoparticles by dialysis against deionized water for 24-48 hours.
- Lyophilization: Lyophilize the purified nanoparticles for long-term storage.

2. In Vitro Photothermal Cytotoxicity Assay

This protocol outlines the steps to assess the efficacy of **IR-825**-loaded nanoparticles in killing cancer cells upon NIR irradiation.

Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Cell culture medium and supplements
- **IR-825**-loaded nanoparticles
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO
- 96-well plates
- 808 nm NIR laser

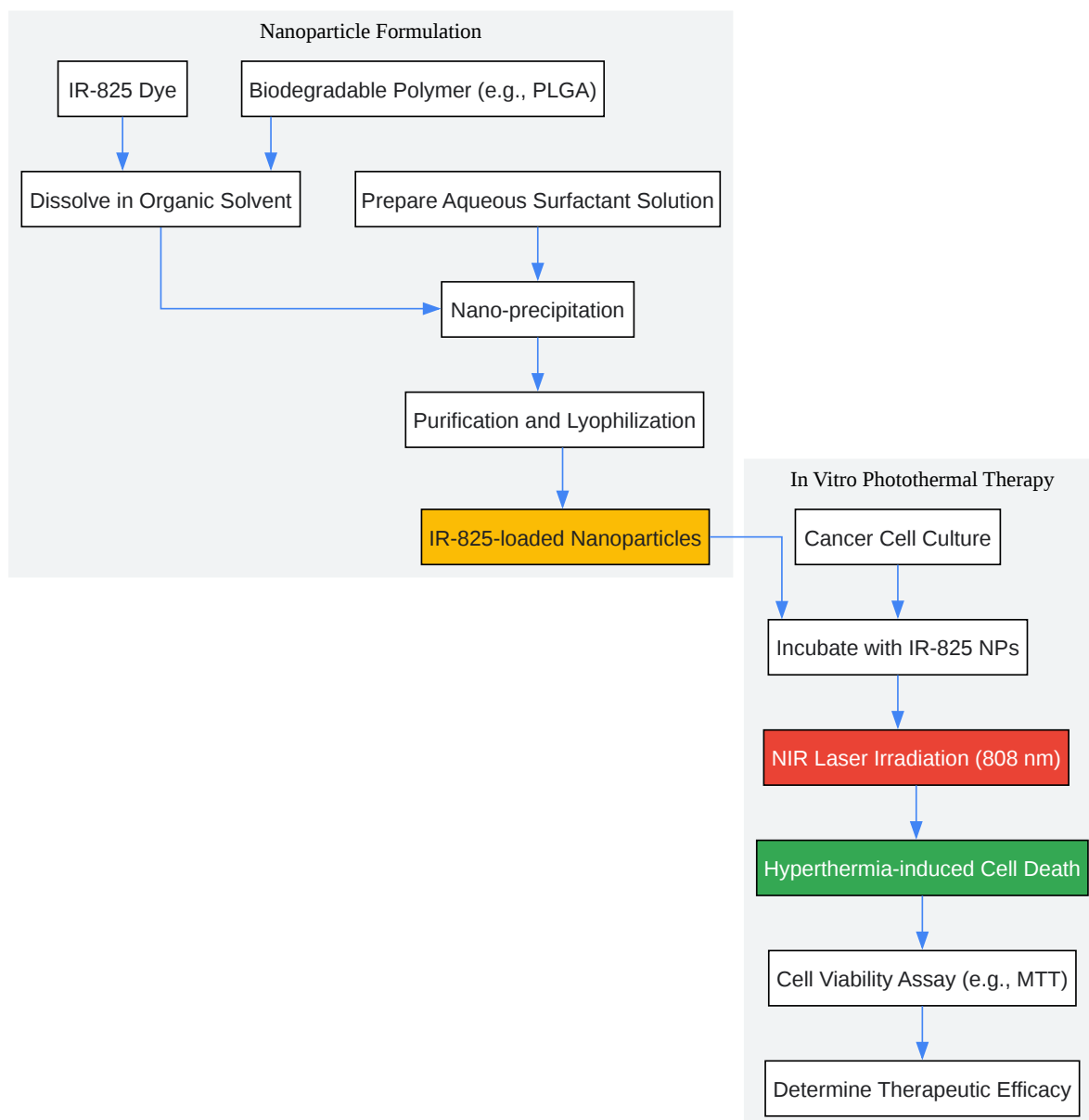
Procedure:

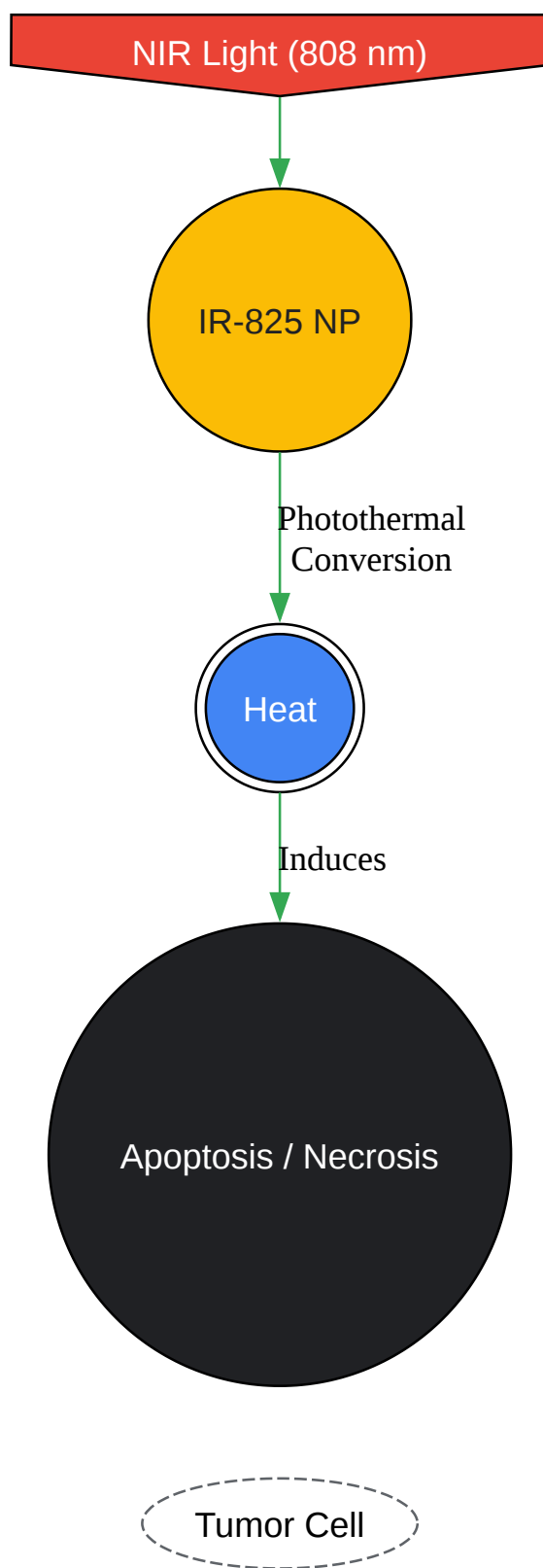
- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **IR-825**-loaded nanoparticles and incubate for a specified period (e.g., 4-24 hours). Include control groups with no nanoparticles and free **IR-825**.
- Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density for a set duration. Include non-irradiated control wells.
- Incubation: Return the plates to the incubator for 24-48 hours.
- MTT Assay:
 - Add MTT reagent to each well and incubate for 4 hours.
 - Remove the medium and dissolve the formazan crystals in DMSO.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.

- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams





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